molecular formula C20H23N3O3S2 B14099035 N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14099035
M. Wt: 417.5 g/mol
InChI Key: ZKFCKHAEYDBUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a thiophene ring, and a thieno[3,2-d]pyrimidin core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidin core. This can be achieved through a series of condensation reactions involving thiophene derivatives and appropriate amines. The cyclohexyl group is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and reactivity.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with similar compounds such as:

    N-cyclohexyl-2,4-dioxo-3,3,4-triphenylbutanamide: This compound shares a similar core structure but differs in the substituents attached to the core, leading to different chemical and biological properties.

    N-cyclohexyl-2-(4-(diethylamino)benzylidene)hydrazino)oxo)ac)amino)benzamide: Another related compound with a different set of functional groups, offering a distinct set of reactivities and applications.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-cyclohexyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H23N3O3S2/c24-17(21-14-5-2-1-3-6-14)13-23-16-9-12-28-18(16)19(25)22(20(23)26)10-8-15-7-4-11-27-15/h4,7,9,11-12,14H,1-3,5-6,8,10,13H2,(H,21,24)

InChI Key

ZKFCKHAEYDBUAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.